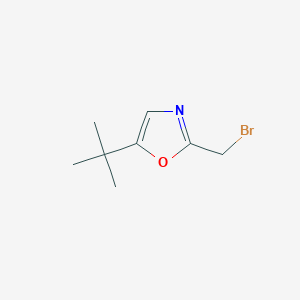
3,4-dichlorothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichlorothiophene-2-sulfonamide is a chemical compound with the CAS Number: 883001-29-4 . It has a molecular weight of 232.11 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of 3,4-dichlorothiophene-2-sulfonamide can be represented by the Inchi Code: 1S/C4H3Cl2NO2S2/c5-2-1-10-4 (3 (2)6)11 (7,8)9/h1H, (H2,7,8,9) .Physical And Chemical Properties Analysis
3,4-dichlorothiophene-2-sulfonamide is a powder that is stored at room temperature . Its molecular weight is 232.11 .Mecanismo De Acción
Safety and Hazards
The safety information for 3,4-dichlorothiophene-2-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Direcciones Futuras
While specific future directions for 3,4-dichlorothiophene-2-sulfonamide are not mentioned in the available resources, research into thiophene-based sulfonamides continues. For instance, they have been studied for their potential as anticancer drugs . This study has the potential to lead to the discovery of new bioactive compounds for use in cancer treatment, including metallic and non-metallic derivatives of 2,5-Dichlorothiophene-3-sulfonamide .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dichlorothiophene-2-sulfonamide involves the reaction of 3,4-dichlorothiophene with sulfamic acid in the presence of a dehydrating agent.", "Starting Materials": [ "3,4-dichlorothiophene", "sulfamic acid", "dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Mix 3,4-dichlorothiophene and sulfamic acid in a suitable solvent (e.g. acetic acid).", "Add a dehydrating agent (e.g. phosphorus pentoxide) to the mixture.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a suitable solvent (e.g. water) to remove any impurities.", "Dry the solid under vacuum to obtain 3,4-dichlorothiophene-2-sulfonamide." ] } | |
Número CAS |
883001-29-4 |
Nombre del producto |
3,4-dichlorothiophene-2-sulfonamide |
Fórmula molecular |
C4H3Cl2NO2S2 |
Peso molecular |
232.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



